molecular formula C17H15ClO3 B3099755 (2E)-1-(2-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one CAS No. 1354941-45-9

(2E)-1-(2-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3099755
CAS No.: 1354941-45-9
M. Wt: 302.7 g/mol
InChI Key: WJCJNRVQAUCAGR-ZHACJKMWSA-N
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Description

(2E)-1-(2-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2-chlorophenyl group (electron-withdrawing) and a 2,3-dimethoxyphenyl moiety (electron-donating), which synergistically influence its electronic properties, solubility, and intermolecular interactions. This article focuses on comparing its structural, electronic, and physicochemical attributes with closely related analogues.

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11H,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCJNRVQAUCAGR-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2,3-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(2-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Interacting with DNA: Causing disruption of DNA replication and transcription, which can lead to anticancer effects.

    Modulating signaling pathways: Affecting pathways like NF-κB or MAPK, which are involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on the aromatic rings significantly alter molecular geometry, conjugation, and intermolecular interactions. Key analogues and their substituent effects include:

Compound Name Substituents (Aryl Rings) Molecular Weight (g/mol) Crystal System Space Group Reference
Target Compound 2-Cl, 2,3-(OCH3)2 316.76 Not reported - -
(E)-3-(2-ClPh)-1-(3-OCH3Ph) 2-Cl, 3-OCH3 286.72 Monoclinic P21/c
(2E)-1-(2,4-DiClPh)-3-(3,4,5-triOCH3Ph) 2,4-Cl2, 3,4,5-(OCH3)3 367.21 Orthorhombic Pbca
(2E)-1-(2,6-DiCl-3-FPh)-3-(4-OCH3Ph) 2,6-Cl2-3-F, 4-OCH3 325.15 Monoclinic P21/c

Key Observations :

  • Chlorine vs. Methoxy Groups: Chlorine (electron-withdrawing) reduces electron density in the aromatic ring, while methoxy groups (electron-donating) enhance conjugation. The target compound's 2,3-dimethoxy substitution likely increases electron delocalization compared to mono-methoxy analogues (e.g., ).

Non-Linear Optical (NLO) Properties

NLO efficiency is influenced by the extent of π-conjugation and substituent polarity. Selected NLO data from analogues:

Compound Name NLO Value (×10<sup>−30</sup> esu) Reference
Target Compound Not reported -
(2E)-3-(3-MePh)-1-(4-NO2Ph) 2.79
(E)-3-(2-ClPh)-1-(3-OCH3Ph) 2.77
1-(5-Cl-thiophen-2-yl)-3-(2,3-OCH3Ph) 0.24

Analysis :

  • The absence of nitro (-NO2) or strong electron-withdrawing groups in the target compound suggests moderate NLO activity compared to nitro-substituted derivatives (e.g., 2.79 esu in ).
  • The 2,3-dimethoxy groups may enhance intramolecular charge transfer (ICT) relative to thiophene-containing analogues (0.24 esu), but steric effects from ortho-substituents could limit optimal conjugation .

Crystallographic and Packing Behavior

Crystal packing is governed by van der Waals interactions, hydrogen bonding, and halogen/hydrogen bonding.

Key Comparisons :

  • Orthorhombic vs. Monoclinic Systems: The orthorhombic Pbca system in (2E)-1-(2,4-DiClPh)-3-(3,4,5-triOCH3Ph) allows dense packing due to symmetrical substituents, whereas monoclinic systems (e.g., ) exhibit less symmetry.
  • Hydrogen Bonding : Analogues with hydroxyl groups (e.g., (2E)-1-(4-ClPh)-3-(2-OHPh) ) form O–H···O bonds, stabilizing layered structures. The target compound lacks hydroxyl groups, relying instead on C–H···O and Cl···π interactions for packing .

Physicochemical Properties

  • Solubility : Methoxy-rich analogues (e.g., 3,4,5-trimethoxy in ) exhibit higher solubility in polar solvents than chlorinated derivatives.
  • Thermal Stability : Halogenated compounds (e.g., 2,4-dichloro in ) generally show higher melting points due to stronger intermolecular forces.

Biological Activity

(2E)-1-(2-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, a member of the chalcone family, is recognized for its diverse biological activities. Its structure features a prop-2-en-1-one group linked to a 2-chlorophenyl and a 2,3-dimethoxyphenyl group, which contribute to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C17H15ClO3
  • Molecular Weight : Approximately 302.75 g/mol
  • Structure : Characterized by an α,β-unsaturated ketone structure.

Anticancer Activity

Chalcones are widely studied for their anticancer properties. The compound this compound has shown potential in various studies:

  • Mechanism of Action :
    • Inhibition of cell proliferation by affecting cell cycle progression.
    • Induction of apoptosis through modulation of signaling pathways such as NF-κB and MAPK.
    • Interaction with DNA leading to disruption in replication and transcription processes.

Case Study : In a study evaluating the cytotoxic effects of related chalcone derivatives, compounds similar to this compound demonstrated IC50 values ranging from 0.17–9.12 mM against various cancer cell lines, indicating a promising anticancer potential .

CompoundCell LineIC50 (mM)Observations
Compound AHep3B0.5Strong cytotoxicity
Compound BCaco-23.0Moderate activity
This compoundVariousTBDFurther studies needed

Anti-inflammatory Activity

Chalcones are also known for their anti-inflammatory effects. The proposed mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, reducing the production of pro-inflammatory mediators.

Research Findings : In vitro studies suggest that related chalcones can significantly decrease levels of inflammatory markers in cultured cells .

Antimicrobial Activity

The antimicrobial properties of chalcones have been well documented. This compound may exhibit:

  • Broad-spectrum Antimicrobial Effects : Effective against various bacterial strains and fungi.

Case Study : A comparative study showed that similar chalcone derivatives had notable inhibitory effects on both Gram-positive and Gram-negative bacteria .

Synthesis and Applications

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and 2,3-dimethoxyacetophenone in the presence of a base . This compound serves as a valuable building block in organic synthesis and has potential applications in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2-Chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

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